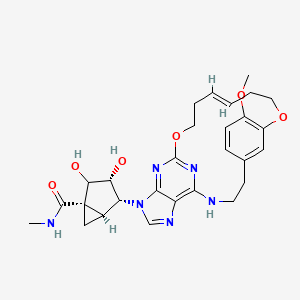
A3AR agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of A3AR agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
A3AR agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
A3AR agonist 1 has a wide range of scientific research applications:
Mechanism of Action
A3AR agonist 1 exerts its effects by binding to the A3 adenosine receptor, a G protein-coupled receptor. This binding promotes the recruitment of β-arrestin2 and activates various signaling pathways, including the Wnt and NF-κB pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. The activation of A3 adenosine receptor by this compound leads to anti-inflammatory and anti-proliferative effects, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
A3AR agonist 1 is unique in its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include piclidenoson and namodenoson, which are also A3 adenosine receptor agonists with high affinity and selectivity. These compounds share similar mechanisms of action and therapeutic potential but may differ in their pharmacokinetic properties and clinical applications .
Similar Compounds
- Piclidenoson
- Namodenoson
- N6-methyladenosine
- N6-isopentenyl adenosine
Properties
Molecular Formula |
C28H34N6O6 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(1S,3R,4R,5S)-2,3-dihydroxy-4-[(13E)-8-methoxy-10,17-dioxa-2,19,21,23,25-pentazatetracyclo[16.6.1.15,9.020,24]hexacosa-1(24),5(26),6,8,13,18(25),19,22-octaen-21-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C28H34N6O6/c1-29-26(37)28-14-17(28)21(22(35)23(28)36)34-15-31-20-24-30-10-9-16-7-8-18(38-2)19(13-16)39-11-5-3-4-6-12-40-27(32-24)33-25(20)34/h3-4,7-8,13,15,17,21-23,35-36H,5-6,9-12,14H2,1-2H3,(H,29,37)(H,30,32,33)/b4-3+/t17-,21-,22-,23?,28+/m1/s1 |
InChI Key |
MGLLAHBKYZAOQB-DVMJSXJNSA-N |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC/C=C/CCOC(=N5)N=C43 |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCCC=CCCOC(=N5)N=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















